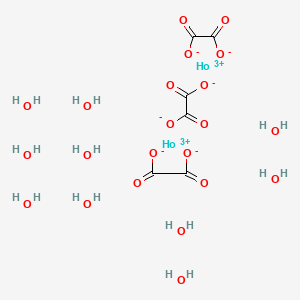
Holmium(3+);oxalate;decahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium(3+);oxalate;decahydrate, also known as Holmium(III) oxalate decahydrate, is a chemical compound with the formula Ho₂(C₂O₄)₃·10H₂O. It is the oxalate salt of holmium, a rare earth element. This compound exists in both anhydrous and hydrated forms, with the decahydrate form being one of the most common. Holmium(III) oxalate decahydrate appears as white powder or crystals and is highly insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Holmium(III) oxalate decahydrate can be synthesized through the reaction of holmium nitrate with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ 2Ho(NO₃)₃ + 3H₂C₂O₄ + 10H₂O \rightarrow Ho₂(C₂O₄)₃·10H₂O + 6HNO₃ ]
The resulting product is then filtered, washed, and dried to obtain the decahydrate form .
Industrial Production Methods
Industrial production of Holmium(III) oxalate decahydrate involves similar synthetic routes but on a larger scale. The process includes the controlled addition of oxalic acid to a holmium nitrate solution, followed by crystallization, filtration, and drying. The purity of the final product can be enhanced through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Holmium(III) oxalate decahydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form holmium(III) oxide.
Acid-Base Reactions: It reacts with hydrochloric acid to form holmium(III) chloride and oxalic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating the compound in a controlled environment.
Acid-Base Reactions: Using hydrochloric acid under ambient conditions.
Major Products Formed
Thermal Decomposition: Holmium(III) oxide.
Acid-Base Reactions: Holmium(III) chloride and oxalic acid.
Wissenschaftliche Forschungsanwendungen
Holmium(III) oxalate decahydrate has several scientific research applications:
Magnetocaloric Materials: It is used in the development of magnetocaloric materials for cryogenic magnetic refrigeration due to its high magnetic moment.
Optical Materials: The compound’s high purity makes it suitable for use in optical materials and scientific standards.
Catalysis: It is explored as a catalyst in various chemical reactions due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Holmium(III) oxalate decahydrate is primarily related to its magnetic properties. Holmium has the highest magnetic moment of any naturally occurring element, which makes it effective in applications requiring strong magnetic fields. The compound’s interactions with other molecules and ions are influenced by its ability to form stable complexes and its high magnetic susceptibility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium(III) oxalate
- Dysprosium(III) oxalate
- Erbium(III) oxalate
Comparison
Holmium(III) oxalate decahydrate is unique due to its exceptionally high magnetic moment, which is higher than that of gadolinium, dysprosium, and erbium oxalates. This property makes it particularly valuable in applications requiring strong magnetic fields, such as magnetic refrigeration and advanced optical materials .
Eigenschaften
CAS-Nummer |
28965-57-3 |
|---|---|
Molekularformel |
C6H20Ho2O22 |
Molekulargewicht |
774.07 g/mol |
IUPAC-Name |
holmium(3+);oxalate;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 |
InChI-Schlüssel |
OKKLEXNPKBZYQY-UHFFFAOYSA-H |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ho+3].[Ho+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
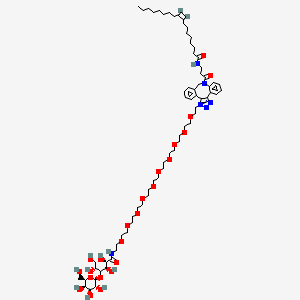

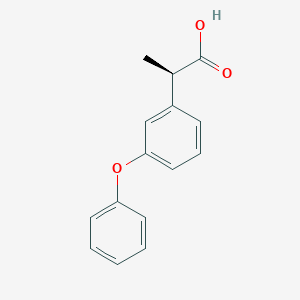
![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)
![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
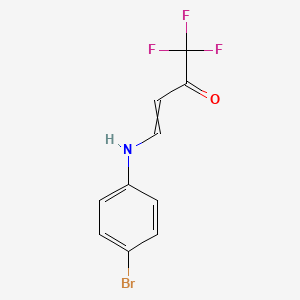
![5-[2-(4-hydroxy-3-methoxyphenyl)-4-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12433141.png)

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
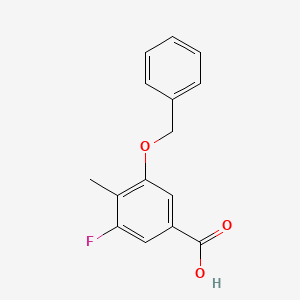
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
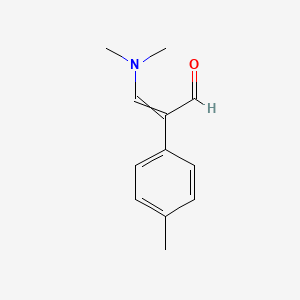
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
